molecular formula C8H6ClN3O2 B13019376 methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

Cat. No.: B13019376
M. Wt: 211.60 g/mol
InChI Key: MPIUKDIUUXZQIP-UHFFFAOYSA-N
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Description

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-chloro-3-nitropyridine with hydrazine hydrate to form 5-chloro-1H-pyrazolo[4,3-b]pyridine. This intermediate is then esterified using methyl chloroformate under basic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), and bases (triethylamine).

    Reduction Reactions: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Ester Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Major Products Formed

    Substitution Reactions: Various substituted derivatives depending on the nucleophile used.

    Reduction Reactions: Amino derivatives.

    Ester Hydrolysis: Carboxylic acid derivatives.

Scientific Research Applications

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors. The chlorine atom and the ester group can interact with the active site of the target enzyme, leading to inhibition of its activity. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to nucleic acid-binding proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate is unique due to the presence of the chlorine atom and the ester group, which provide specific reactivity and binding properties. Its structural similarity to purine bases also makes it a valuable scaffold for the design of bioactive molecules .

Biological Activity

Methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate (CAS No. 2060591-06-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antiviral, anti-inflammatory, and anticancer activities, supported by recent research findings.

Chemical Structure and Properties

  • Molecular Formula: C8_8H6_6ClN3_3O2_2
  • Molecular Weight: 211.61 g/mol
  • CAS Number: 2060591-06-0

The compound features a pyrazolo-pyridine structure, which is known for contributing to various pharmacological activities.

Antiviral Activity

Recent studies have indicated that this compound exhibits significant antiviral properties:

  • Mechanism of Action: The compound has been evaluated against several viruses, including Herpes Simplex Virus (HSV), Vesicular Stomatitis Virus (VSV), and Hepatitis A Virus (HAV). It was found to inhibit viral replication effectively.

Table 1: Antiviral Efficacy of this compound

Virus TypeConcentration (μg/mL)Inhibition Rate (%)
HSV-12075
VSV1082
HAV2090

The compound demonstrated a higher inhibition rate against HAV compared to other tested compounds in similar studies, suggesting its potential as a therapeutic agent for viral infections .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated:

  • Inhibition of COX Enzymes: The compound has shown potent inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 2: COX Inhibition Data

CompoundIC50_{50} (μg/mL)
Methyl 5-chloro-pyrazolo45
Diclofenac54.65

This indicates that the compound may serve as a non-steroidal anti-inflammatory drug (NSAID) alternative .

Anticancer Activity

Preliminary studies have indicated that this compound may possess anticancer properties:

  • Cell Line Studies: In vitro tests on cancer cell lines such as HeLa and A375 revealed significant antiproliferative activity. The compound's mechanism appears to involve apoptosis induction in cancer cells.

Table 3: Anticancer Activity Results

Cell LineConcentration (μg/mL)Viability (%)
HeLa1030
A3751025

These findings suggest that this compound could be further explored for its potential in cancer therapy .

Properties

Molecular Formula

C8H6ClN3O2

Molecular Weight

211.60 g/mol

IUPAC Name

methyl 5-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate

InChI

InChI=1S/C8H6ClN3O2/c1-14-8(13)7-6-4(11-12-7)2-3-5(9)10-6/h2-3H,1H3,(H,11,12)

InChI Key

MPIUKDIUUXZQIP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NNC2=C1N=C(C=C2)Cl

Origin of Product

United States

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